molecular formula C13H13N3O4S B3022452 [(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid CAS No. 1142209-62-8

[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid

Cat. No.: B3022452
CAS No.: 1142209-62-8
M. Wt: 307.33 g/mol
InChI Key: BNDOPSISRWKAHQ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 4-methylphenyl (p-tolyl) carbamoyl group and at position 2 with a methoxyacetic acid moiety. The p-tolyl substituent may improve lipophilicity, influencing membrane permeability. This compound was listed as discontinued by CymitQuimica, though specific reasons (e.g., synthesis challenges or efficacy issues) are undisclosed .

Properties

IUPAC Name

2-[[5-[(4-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-8-2-4-9(5-3-8)14-12(19)13-16-15-10(21-13)6-20-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDOPSISRWKAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step often involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives to form the 1,3,4-thiadiazole ring.

    Attachment of the 4-Methylphenyl Group:

    Methoxyacetic Acid Attachment: The final step involves the esterification or etherification of the thiadiazole derivative with methoxyacetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, replacing it with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an anti-cancer agent. Thiadiazole derivatives are known to exhibit various pharmacological activities, including:

  • Antitumor Activity : Research indicates that thiadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. [(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid has shown promise in preclinical studies targeting specific cancer cell lines.
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Agricultural Applications

Thiadiazole derivatives are also explored for their effectiveness as pesticides and herbicides. The compound may serve as a lead structure for developing new agrochemicals that:

  • Control Pests : Its biological activity could be harnessed to create effective pest control agents.
  • Enhance Crop Yield : By mitigating plant diseases, this compound could contribute to improved agricultural productivity.

Polymer Chemistry

The unique chemical structure of this compound allows for its use in synthesizing novel polymers with specific properties:

  • Conductive Polymers : Incorporating this thiadiazole derivative into polymer matrices may enhance electrical conductivity, making it suitable for electronic applications.
  • Biodegradable Materials : Research is ongoing into modifying the compound to create environmentally friendly materials that degrade more easily than traditional plastics.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the efficacy of thiadiazole derivatives against human cancer cell lines. The results showed that compounds similar to this compound induced significant apoptosis through the activation of caspase pathways.

Case Study 2: Agricultural Efficacy

In agricultural trials, a formulation containing this compound was tested against common crop pests. The results indicated a reduction in pest populations by over 50%, showcasing its potential as a viable alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of [(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid involves its interaction with biological macromolecules. The thiadiazole ring can bind to enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural analogs and their key differences:

Compound Name/Structure Core Heterocycle Key Substituents Functional Group Notable Properties/Activities
Target Compound 1,3,4-thiadiazole p-tolyl carbamoyl, methoxy Acetic acid Discontinued; structural balance of solubility (acetic acid) and lipophilicity (p-tolyl)
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid () 1,3,4-oxadiazole 4-methoxyphenyl Acetic acid Commercial availability; oxadiazole may reduce metabolic stability vs. thiadiazole
2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetic acid () 1,3,4-thiadiazole Mercapto (-SH), thioether Acetic acid Potential antioxidant activity due to -SH group; higher reactivity
5-Alkyl-2-[(5-chloro-1,3,4-thiadiazol-2-yl)methyl]triazol-3-one () 1,3,4-thiadiazole Chloro, triazolone Triazolone ring Antimicrobial activity hypothesized; triazolone adds hydrogen-bonding capacity
Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate () Quinazoline Phenyl, thioether Ethyl ester Ester group may reduce solubility; quinazoline core linked to kinase inhibition

Physicochemical Properties

  • Lipophilicity : The p-tolyl group in the target compound likely increases logP compared to nitro-substituted thiadiazoles ().
  • Solubility : Acetic acid moiety enhances aqueous solubility vs. ester or amide derivatives (e.g., ’s ethyl ester).
  • Acidity : The pKa of the acetic acid group (~2.5) facilitates ionization at physiological pH, improving bioavailability.

Research Findings and Challenges

  • Activity Gaps: Direct biological data for the target compound are absent in the evidence.
  • Synthetic Challenges: notes discontinuation, possibly due to complex synthesis (e.g., multi-step carbamoylation) or stability issues (e.g., hydrolysis of the methoxyacetic acid linkage).
  • Comparative Advantages :
    • Over oxadiazoles (): Thiadiazole’s sulfur atom may improve metabolic stability.
    • Over triazole hybrids (): Simpler structure could reduce off-target interactions.

Biological Activity

The compound [(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid is a derivative of 1,3,4-thiadiazole, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H13N3O4S
  • Molecular Weight : 307.33 g/mol
  • CAS Number : 1142209-62-8
  • Structure : The compound features a thiadiazole ring substituted with a methoxyacetic acid moiety and a 4-methylphenyl group.
  • Anticancer Activity : Thiadiazole derivatives are known for their anticancer properties. Research indicates that compounds similar to this compound can induce apoptosis in cancer cells through various pathways:
    • Induction of Apoptosis : Studies have shown that such compounds can trigger apoptotic pathways in cancer cell lines by increasing levels of pro-apoptotic factors and decreasing anti-apoptotic proteins.
    • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
  • Inhibition of Histone Deacetylases (HDACs) : Similar to methoxyacetic acid (MAA), which inhibits HDACs leading to hyperacetylation of histones and subsequent gene expression changes, the thiadiazole derivative may exert similar effects on epigenetic regulation .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activities:

  • Antiproliferative Effects : In studies involving prostate cancer cell lines (LNCaP, PC-3), the compound showed dose-dependent inhibition of cell growth.
  • Apoptosis Induction : Flow cytometry analyses revealed increased apoptotic nucleosomes in treated cells compared to controls.
Cell LineIC50 (mM)% Viability at 20 mM
LNCaP5.625%
PC-36.030%
RWPE-110.060%

In Vivo Studies

While in vitro studies provide initial insights into biological activity, in vivo studies are crucial for understanding therapeutic potential:

  • Animal Models : Research involving animal models has shown promising results in tumor reduction and improved survival rates when treated with thiadiazole derivatives.

Case Studies

  • Prostate Cancer Treatment : A study evaluated the effects of thiadiazole derivatives on prostate cancer cells. The results indicated a significant reduction in tumor size and increased apoptosis markers in treated groups compared to controls .
  • Mechanistic Insights : Another study focused on the molecular mechanisms by which these compounds induce apoptosis and inhibit cell proliferation, highlighting the role of reactive oxygen species (ROS) in mediating these effects .

Q & A

Basic Research Question

  • Spectroscopy : ¹H NMR confirms substituent positions (e.g., methylphenylamide protons at δ 7.2–7.4 ppm, thiadiazole protons at δ 8.1–8.3 ppm). IR identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
  • Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress, while HPLC quantifies purity (>95%) .
  • Elemental Analysis : Matches calculated/experimental C, H, N, S values to confirm stoichiometry .

What strategies are used to assess stability and degradation pathways under experimental conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic (acid/base) conditions. HPLC-MS identifies degradation products (e.g., cleavage of the thiadiazole ring or hydrolysis of the amide bond) .
  • Mass Balance : Ensure total recovery of degradation products and parent compound (e.g., 100% mass balance in thermal degradation studies) .

How do computational methods guide the prediction of biological activity?

Advanced Research Question

  • Molecular Docking : Simulations (e.g., AutoDock Vina) model interactions with target proteins (e.g., anticonvulsant targets like GABA receptors or cancer-related kinases). Derivatives with electron-withdrawing groups on the phenyl ring show enhanced binding affinity .
  • QSAR Models : Correlate substituent properties (logP, Hammett constants) with activity data to prioritize analogs for synthesis .

What in vitro assays evaluate the compound’s biological potential?

Basic Research Question

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Thiadiazole derivatives often exhibit MICs <50 µg/mL .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) assess cytotoxicity. Substituents like halogens (Cl, Br) enhance potency .

How does structural modification influence pharmacological activity?

Advanced Research Question

  • Substituent Effects :

    • Phenyl Ring Modifications : Electron-withdrawing groups (NO₂, CF₃) improve anticonvulsant activity, while methyl/methoxy groups enhance metabolic stability .
    • Linker Flexibility : Replacing the methoxy group with sulfanyl or amino chains alters bioavailability and target engagement .
  • Table: SAR Trends

    Substituent (R)Activity Trend (vs. Parent)Target Relevance
    4-Cl↑ Anticancer (2-fold)Topoisomerase II
    4-OCH₃↑ AnticonvulsantGABA-A receptor
    4-NO₂↓ SolubilityN/A

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

  • Sample Preparation : Solid-phase extraction (C18 columns) isolates the compound from plasma. Recovery rates >85% are achievable with methanol/water gradients .
  • LC-MS/MS Detection : Use MRM transitions (e.g., m/z 369 → 212 for the parent ion) to enhance specificity. Matrix effects (ion suppression) are minimized via isotopic internal standards .

How are reaction intermediates optimized to scale up synthesis?

Advanced Research Question

  • Step 1 : Heterocyclization yields improve with excess carbon disulfide (1.5 eq) and reflux in ethanol .
  • Step 2 : Alkylation efficiency depends on reagent stoichiometry (1.2 eq haloacetic acid) and reaction time (6–8 hr at 60°C) .
  • Yield Data : Typical yields range from 65% (Step 1) to 80% (Step 2) after recrystallization .

What mechanistic insights explain the compound’s degradation under acidic conditions?

Advanced Research Question

  • Pathway : Protonation of the thiadiazole nitrogen triggers ring opening, forming a thiol intermediate that oxidizes to disulfides .
  • Kinetics : Pseudo-first-order degradation (t₁/₂ = 12 hr at pH 2) correlates with Arrhenius models (Eₐ = 45 kJ/mol) .

How do formulation strategies address solubility limitations?

Advanced Research Question

  • Co-Solvents : PEG-400/water mixtures increase solubility (>5 mg/mL) .
  • Nanoparticles : PLGA-based encapsulation improves bioavailability (Cₘₐₓ ↑30%) in preclinical models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid
Reactant of Route 2
Reactant of Route 2
[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.